PI3Kα (p110α) Inhibitory Potency – pKi 7.96
The compound inhibits the PI3K catalytic subunit alpha isoform (PIK3CA/p110α) with a pKi of 7.96, corresponding to an apparent Ki of approximately 11 nM. This value places it in the low nanomolar potency range [1]. By comparison, the clinical pan-PI3K inhibitor copanlisib exhibits a PI3Kα IC₅₀ of 0.5 nM, while the benchmark tool compound LY294002 has a PI3Kα IC₅₀ of approximately 500–800 nM [2]. The compound thus occupies an intermediate potency tier that is suitable for probe-based studies where extreme potency is not required.
| Evidence Dimension | PI3Kα (p110α) inhibitory affinity |
|---|---|
| Target Compound Data | pKi = 7.96 (Ki ≈ 11 nM) |
| Comparator Or Baseline | LY294002: PI3Kα IC₅₀ ≈ 500–800 nM; Copanlisib: PI3Kα IC₅₀ ≈ 0.5 nM |
| Quantified Difference | ~45–70-fold more potent than LY294002; ~20-fold less potent than copanlisib |
| Conditions | Biochemical enzyme inhibition assay; data curated in ChEMBL 20 |
Why This Matters
Procurement decisions for PI3K probe compounds require understanding where a compound sits on the potency spectrum—CAS 1396855-45-0 offers nanomolar potency without the supraphysiologic inhibition that can complicate target validation studies.
- [1] ZINC20 Database. ZINC000073198319. PIK3CA pKi = 7.96, ChEMBL 20; Reference: Bioorg. Med. Chem. 2012, 20(1), 58–68. PMID: 22177407. View Source
- [2] Vlahos, C. J., et al. J. Biol. Chem. 1994, 269(7), 5241–5248. LY294002 PI3K IC₅₀ ≈ 1.4 μM (enzyme). Copanlisib PI3Kα IC₅₀ ≈ 0.5 nM per FDA Pharmacology Review. View Source
